molecular formula C7H2Cl3KO2 B13732463 Potassium 2,3,6-trichlorobenzoate CAS No. 4559-30-2

Potassium 2,3,6-trichlorobenzoate

Cat. No.: B13732463
CAS No.: 4559-30-2
M. Wt: 263.5 g/mol
InChI Key: KJMADHVXBWVFBX-UHFFFAOYSA-M
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Description

Potassium 2,3,6-trichlorobenzoate is an organic compound with the molecular formula C7H3Cl3KO2. It is a potassium salt of 2,3,6-trichlorobenzoic acid, characterized by the presence of three chlorine atoms attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 2,3,6-trichlorobenzoate can be synthesized through the reaction of 2,3,6-trichlorobenzoic acid with potassium hydroxide. The reaction typically involves dissolving 2,3,6-trichlorobenzoic acid in a suitable solvent, such as methanol or ethanol, and then adding an aqueous solution of potassium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and controlled conditions to ensure high yield and purity. The process generally includes the use of automated systems for precise temperature and pH control, as well as filtration and drying steps to obtain the final product in its solid form.

Chemical Reactions Analysis

Types of Reactions

Potassium 2,3,6-trichlorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

    Oxidation Reactions: It can be oxidized to form more complex aromatic compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various chlorinated benzoates, while reduction reactions can produce partially dechlorinated benzoates.

Scientific Research Applications

Potassium 2,3,6-trichlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism by which potassium 2,3,6-trichlorobenzoate exerts its effects involves the interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes involved in metabolic processes, leading to growth inhibition or cell death. The exact molecular targets and pathways may vary depending on the organism and the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 2,3,6-trichlorobenzoate is unique due to its specific chlorine substitution pattern, which influences its reactivity and applications. The presence of chlorine atoms at the 2, 3, and 6 positions on the benzene ring imparts distinct chemical properties, making it suitable for specific industrial and research applications.

Properties

CAS No.

4559-30-2

Molecular Formula

C7H2Cl3KO2

Molecular Weight

263.5 g/mol

IUPAC Name

potassium;2,3,6-trichlorobenzoate

InChI

InChI=1S/C7H3Cl3O2.K/c8-3-1-2-4(9)6(10)5(3)7(11)12;/h1-2H,(H,11,12);/q;+1/p-1

InChI Key

KJMADHVXBWVFBX-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(=O)[O-])Cl)Cl.[K+]

Origin of Product

United States

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